BenchChemオンラインストアへようこそ!

SJF620

BTK degradation PROTAC DC50

SJF620 is the in vivo-optimized BTK PROTAC, engineered for a >40-fold reduction in clearance versus MT-802. This superior pharmacokinetic profile enables sustained target engagement essential for reliable animal efficacy studies. For experiments transitioning from in vitro to in vivo, SJF620 ensures consistent PK and degradation, unlike first-generation analogs. Procure for seamless translational research in B-cell malignancy models.

Molecular Formula C41H44N8O7
Molecular Weight 760.8 g/mol
Cat. No. B1193512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSJF620
SynonymsSJF620;  SJF-620;  SJF 620
Molecular FormulaC41H44N8O7
Molecular Weight760.8 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)OCCOCCOCCN4CCC(CC4)N5C6=NC=NC(=C6C(=N5)C7=CC=C(C=C7)OC8=CC=CC=C8)N
InChIInChI=1S/C41H44N8O7/c42-38-36-37(27-6-8-31(9-7-27)56-30-4-2-1-3-5-30)46-49(39(36)44-26-43-38)29-14-16-47(17-15-29)18-19-53-20-21-54-22-23-55-32-10-11-33-28(24-32)25-48(41(33)52)34-12-13-35(50)45-40(34)51/h1-11,24,26,29,34H,12-23,25H2,(H2,42,43,44)(H,45,50,51)
InChIKeyUJJYPBWMGIPXOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SJF620 (3-[6-[2-[2-[2-[4-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]ethoxy]ethoxy]ethoxy]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione): A PROTAC BTK Degrader with Optimized Pharmacokinetics for In Vivo Studies


SJF620 is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce cereblon (CRBN)-mediated degradation of Bruton's tyrosine kinase (BTK). It comprises a BTK-targeting warhead (a non-covalent 4-phenoxyphenyl pyrazolo[3,4-d]pyrimidine ligand) connected via a triethylene glycol linker to a lenalidomide-analog CRBN E3 ligase ligand [1]. SJF620 was specifically developed to address the poor pharmacokinetic (PK) properties of the first-generation BTK PROTAC MT-802 while maintaining equivalent degradation potency [1].

Why SJF620 Cannot Be Substituted with MT-802 or Other Early-Generation BTK PROTACs


Substituting SJF620 with its progenitor MT-802 or other in-class PROTACs is not scientifically sound due to the profound differences in in vivo pharmacokinetic behavior. While MT-802 demonstrates potent cellular degradation of BTK, its extremely high clearance (1662 mL/min/kg) and short half-life (0.119 h) in mice render it unsuitable for sustained in vivo target engagement and preclude meaningful preclinical efficacy studies [1]. SJF620 was rationally engineered to overcome this critical limitation, achieving a >40-fold reduction in clearance and a >13-fold extension in half-life while preserving degradation potency [1]. Thus, for any experiment requiring in vivo administration or sustained protein knockdown, generic substitution with MT-802 or related analogs will not reproduce the PK profile and may lead to experimental failure.

SJF620 vs. MT-802: Direct Head-to-Head Pharmacokinetic and Degradation Potency Comparison


SJF620 Retains Equivalent BTK Degradation Potency to MT-802 in NAMALWA Cells

In the Burkitt lymphoma cell line NAMALWA, SJF620 achieves a DC50 (concentration for 50% degradation) of 7.9 nM with a maximal degradation (Dmax) of 95%, compared to MT-802's DC50 of 6.2 nM and Dmax of 99% [1]. The compounds are considered equipotent; the slight difference in DC50 is not statistically meaningful and does not translate to functional disparity in downstream assays [1].

BTK degradation PROTAC DC50 NAMALWA lymphoma

SJF620 Exhibits 40.7-Fold Lower Plasma Clearance and 13.8-Fold Longer Half-Life Than MT-802 in Mice

Following a single intravenous dose of 1 mg/kg in mice, SJF620 demonstrates dramatically improved pharmacokinetic parameters relative to MT-802. The plasma clearance (Cl) of SJF620 is 40.8 mL/min/kg, a 40.7-fold reduction from MT-802's 1662 mL/min/kg [1]. Correspondingly, the terminal half-life (t1/2) of SJF620 is 1.64 hours, a 13.8-fold extension over MT-802's 0.119 hours [1].

pharmacokinetics clearance half-life in vivo PROTAC

SJF620 Achieves 28.8-Fold Higher Peak Plasma Concentration and 39.7-Fold Greater Total Exposure Than MT-802

The superior PK profile of SJF620 is further reflected in its plasma exposure metrics. At an equivalent 1 mg/kg IV dose, SJF620 achieves a peak plasma concentration (Cmax) of 2.1 µg/mL, which is 28.8 times higher than MT-802's Cmax of 0.073 µg/mL [1]. The total drug exposure over time (AUClast) for SJF620 is 405 min·ng/mL, a 39.7-fold increase compared to MT-802's 10.2 min·ng/mL [1].

pharmacokinetics Cmax AUC exposure PROTAC

SJF620 Is Predicted to Retain Activity Against the Ibrutinib-Resistant C481S BTK Mutant

SJF620 employs a non-covalent 4-phenoxyphenyl pyrazolo[3,4-d]pyrimidine BTK ligand that does not rely on covalent engagement with cysteine 481 for binding [1]. Its progenitor PROTAC, MT-802, which utilizes an identical BTK-recruiting warhead, has been shown to induce robust degradation of both wild-type and C481S mutant BTK at nanomolar concentrations [2]. Because SJF620 is an 'equally potent PROTAC' to MT-802 in cellular degradation assays, it is expected to maintain equivalent efficacy against the C481S mutant [1]. In contrast, the irreversible covalent inhibitor ibrutinib loses >400-fold potency against C481S BTK (IC50 shifts from 2.2 nM to 1 µM) [1].

BTK C481S ibrutinib resistance PROTAC mutant degradation

Structural Optimization: SJF620 Replaces the Pomalidomide-Derived CRBN Ligand of MT-802 with a Lenalidomide Analog

SJF620 incorporates a lenalidomide-analog CRBN ligand (lacking one carbonyl of the phthalimide ring) connected via an ether-based triethylene glycol linker, in contrast to MT-802 which utilizes a pomalidomide-based CRBN ligand with an amide-containing linker [1]. The authors specifically attribute the dramatically improved pharmacokinetic profile of SJF620 to this combined linker and E3-ligand modification, which reduces metabolic instability and enhances drug-like properties [1]. In parallel, the related PROTAC SJF608 (which retains the pomalidomide warhead but removes the amide group from the linker) showed a more modest PK improvement (Cl = 102 mL/min/kg), highlighting the additive benefit of the lenalidomide analog substitution [1].

CRBN ligand lenalidomide analog PROTAC design linker optimization

Recommended Applications for SJF620 Based on Quantified Differentiation


In Vivo Pharmacodynamic Studies of BTK Degradation in Murine Models

Given its 40.7-fold lower clearance and 13.8-fold longer half-life relative to MT-802 [1], SJF620 is the preferred BTK PROTAC for any in vivo experiment requiring sustained systemic exposure. This includes acute or repeat-dose pharmacodynamic studies in mouse models of B-cell lymphoma or leukemia to measure BTK protein knockdown in tumor or peripheral blood mononuclear cells.

Preclinical Efficacy Testing in Ibrutinib-Resistant Xenograft Models

SJF620 is predicted to retain degradation activity against the C481S BTK mutant [1][2], making it a suitable tool compound for evaluating PROTAC-mediated BTK degradation in xenograft models bearing the ibrutinib-resistance mutation. Its improved PK profile supports dosing regimens capable of maintaining target suppression over the course of a multi-week efficacy study.

Comparative Studies of Cereblon Ligand Design on PROTAC Pharmacokinetics

SJF620 serves as a key benchmark in structure-PK relationship studies for PROTAC design. Its lenalidomide-analog CRBN ligand and ether linker combination is directly contrasted with MT-802 (pomalidomide/amide) and SJF608 (pomalidomide/ether) in the primary literature [1]. Researchers investigating how E3 ligase ligand chemistry impacts metabolic stability and clearance will find SJF620 essential for comparative analysis.

In Vitro BTK Degradation Studies Requiring High Cellular Potency and In Vivo Translational Relevance

For in vitro experiments where the ultimate goal is to translate findings to an in vivo setting, SJF620 is preferable to MT-802. While both compounds exhibit equipotent BTK degradation in NAMALWA cells (DC50 7.9 nM vs 6.2 nM) [1], only SJF620 possesses the pharmacokinetic properties necessary for follow-on animal studies, thereby enabling seamless transition from cellular to animal models without switching tool compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for SJF620

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.